2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline
Overview
Description
2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethoxy group and a methylpiperazinyl group attached to an aniline core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline typically involves multiple steps, starting with the preparation of the aniline derivative. One common method involves the reaction of 2-chloro-4-nitroaniline with difluoromethoxybenzene under specific conditions to introduce the difluoromethoxy group. This is followed by the reduction of the nitro group to an amine, and subsequent reaction with 4-methylpiperazine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the aniline core.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the piperazine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups to the molecule.
Scientific Research Applications
2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, while the piperazine moiety can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Methoxy)-4-(4-methylpiperazin-1-yl)aniline: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline: Similar structure but with an ethyl group on the piperazine ring instead of a methyl group.
Uniqueness
The presence of the difluoromethoxy group in 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications, particularly in drug development and materials science.
Properties
IUPAC Name |
2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O/c1-16-4-6-17(7-5-16)9-2-3-10(15)11(8-9)18-12(13)14/h2-3,8,12H,4-7,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAXUMBCKMZXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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